Forodesine hydrochloride
Overview
Description
Forodesine hydrochloride is a highly potent, orally active, rationally designed purine nucleoside phosphorylase (PNP) inhibitor . It has shown activity in preclinical studies with malignant cells and clinical utility against T-cell acute lymphoblastic leukemia and cutaneous T-cell lymphoma . Additional preliminary findings support its use for the management of some B-cell malignancies .
Synthesis Analysis
Forodesine is a potent PNP inhibitor that was designed based on the transition-state structure stabilized by the enzyme . When PNP is inhibited by forodesine, 2′-deoxyguanosine remains unmetabolized and is transported into cancer cells via nucleoside transporters . Inside the cells, 2′-deoxyguanosine is phosphorylated to deoxyguanosine monophosphate by deoxycytidine kinase and then to deoxyguanosine triphosphate by other kinases .Molecular Structure Analysis
The molecular formula of this compound is C11H15ClN4O4 . The average molecular weight is 302.72 g/mol . The InChI code is InChI=1S/C11H14N4O4.ClH/c16-2-5-9(17)10(18)7(15-5)4-1-12-8-6(4)13-3-14-11(8)19;/h1,3,5,7,9-10,12,15-18H,2H2,(H,13,14,19);1H/t5-,7+,9-,10+;/m1./s1 .Chemical Reactions Analysis
This compound is a highly potent and orally active purine nucleoside phosphorylase (PNP) inhibitor . It inhibits the growth of malignant T cell leukemia cells and induces apoptosis .Physical And Chemical Properties Analysis
This compound is a solid compound . It has a water solubility of 4.11 mg/mL . The compound is also soluble in DMSO .Scientific Research Applications
1. Treatment of Leukemia
Forodesine hydrochloride has shown promise in the treatment of various forms of leukemia. Notably, it has been effective in inducing complete remission in patients with T-cell acute lymphoblastic leukemia who relapsed following allogeneic hematopoietic stem cell transplantation (Gore et al., 2007). Additionally, intravenous forodesine demonstrated clinical activity in relapsed/refractory T-cell leukemia, indicating its potential as a therapeutic option for this challenging condition (Furman et al., 2006).
2. Cutaneous T-cell Lymphoma Treatment
This compound has also been studied for its effectiveness in treating cutaneous T-cell lymphoma (CTCL). A phase II study showed that oral forodesine treatment exhibited partial efficacy in CTCL patients who had failed multiple systemic therapies, highlighting its role as a potential treatment option (Dummer et al., 2014).
3. Chronic Lymphocytic Leukemia Therapy
In the context of chronic lymphocytic leukemia (CLL), this compound has demonstrated significant activity. It showed in vitro activity in CLL cells, especially in the presence of dGuo, providing a basis for its clinical application in patientswith fludarabine-refractory CLL (Balakrishnan et al., 2010). Furthermore, a phase 2 and pharmacodynamic study of oral forodesine in patients with advanced, fludarabine-treated CLL revealed its biological activity in this patient group, suggesting potential benefits in higher doses or alternate dosing schedules (Balakrishnan et al., 2010).
4. Activation of Immune Response
Recent research has highlighted forodesine's potential in amplifying the host's innate immune response through toll-like receptor 7 activation, while preventing experimental graft-versus-host disease. This indicates its possible role in enhancing host defense mechanisms in transplant settings (Ikeda et al., 2022).
5. Synthesis and Pharmacokinetics
Significant research has been dedicated to the synthesis of this compound analogs, highlighting its importance as a therapeutic target in the control of T-cell proliferation. Studies have focused on the synthesis of stereo-isomers of forodesine HCl, contributing to the development of more effective compounds (Kamath et al., 2009). Additionally, the pharmacokinetic and pharmacodynamic evaluation of forodesine HCl analogs, like BCX-3040, has provided insights into its improved oral bioavailability, crucial for its clinical application (Kezar et al., 2005)
Mechanism of Action
Target of Action
Forodesine hydrochloride is a highly potent, orally active, rationally designed inhibitor of Purine Nucleoside Phosphorylase (PNP) . PNP is a key enzyme in the purine-salvage metabolic pathway . A deficiency in PNP is associated with significant T-cell depletion and immune deficiency .
Mode of Action
When PNP is inhibited by forodesine, 2′-deoxyguanosine remains unmetabolized and is transported into cancer cells via nucleoside transporters . Inside the cells, 2′-deoxyguanosine is phosphorylated to deoxyguanosine monophosphate by deoxycytidine kinase and then to deoxyguanosine triphosphate by other kinases .
Biochemical Pathways
In the mechanism of forodesine action, two enzymes are involved: PNP and deoxycytidine kinase (dCK). PNP catalyzes the phosphorolysis of deoxyguanosine to guanine and 2-deoxyribose-1-phosphate, whereas dCK converts deoxyguanosine to deoxyguanosine monophosphate (dGMP) and finally to deoxyguanosine triphosphate (dGTP) .
Result of Action
The intracellular deoxyguanosine triphosphate inhibits ribonucleotide reductase, induces deoxyribonucleotide pool imbalance, and inhibits DNA synthesis and repair . This agent selectively causes apoptosis in stimulated or malignant T-lymphocytes .
Action Environment
Safety and Hazards
Forodesine hydrochloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is corrosive to metals and can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Relevant Papers One relevant paper is "Development of this compound (FH), an Inhibitor of Purine Nucleoside Phosphorylase, for Patients with Chronic Lymphocytic Leukemia (CLL)" . This paper discusses the development of this compound for the treatment of patients with Chronic Lymphocytic Leukemia.
properties
IUPAC Name |
7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O4.ClH/c16-2-5-9(17)10(18)7(15-5)4-1-12-8-6(4)13-3-14-11(8)19;/h1,3,5,7,9-10,12,15-18H,2H2,(H,13,14,19);1H/t5-,7+,9-,10+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEIAMZKHBCLFOG-QPAIBFMUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)C(=O)NC=N2)C3C(C(C(N3)CO)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C2=C(N1)C(=O)NC=N2)[C@H]3[C@@H]([C@@H]([C@H](N3)CO)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90182647 | |
Record name | Forodesine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90182647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
284490-13-7 | |
Record name | Forodesine hydrochloride [USAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0284490137 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Forodesine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90182647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 284490-13-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FORODESINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SN82Y9U73 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.